molecular formula C12H21NO2 B13355133 tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate

tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate

Cat. No.: B13355133
M. Wt: 211.30 g/mol
InChI Key: ZOMNYTOUFQZSDZ-JOYOIKCWSA-N
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Description

tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate is a bicyclic amine derivative featuring a fused cyclopentane-pyrrolidine scaffold protected by a tert-butyloxycarbonyl (Boc) group. This compound is a key intermediate in pharmaceutical synthesis due to its rigid, stereochemically defined structure, which is critical for modulating biological activity . It is synthesized via catalytic hydrogenation or coupling reactions, yielding a white solid with high purity (98.5%) and a melting point of 70–71°C . Its stereochemistry (3aS,6aR) is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS) data .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl (3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3/t9-,12+/m0/s1

InChI Key

ZOMNYTOUFQZSDZ-JOYOIKCWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]12CCC[C@H]1CNC2

Canonical SMILES

CC(C)(C)OC(=O)C12CCCC1CNC2

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Pyrrolidine Ring

The initial step involves synthesizing the pyrrolidine core through a reductive cyclization of a suitable precursor, such as a γ-amino acid or an amino alcohol derivative, which is often derived from amino acids or aldehyde intermediates.

  • Reaction: A typical route employs a Michael addition or intramolecular cyclization of a β-amino aldehyde or ketone, followed by reduction.
  • Reagents: Commonly, reductants like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used to facilitate ring closure.

Step 2: Stereocontrol and Functionalization

  • To establish the stereochemistry at the 3a and 6a positions, chiral auxiliaries or chiral catalysts are employed.
  • Chiral catalysts such as cinchona alkaloid derivatives or enantioselective organocatalysts can direct stereoselectivity.
  • Alternatively, starting from chiral pool amino acids (e.g., L-proline) can influence stereochemical outcomes.

Step 3: Introduction of the Carboxylate Group

  • The carboxylate functionality is introduced via esterification or carboxylation of the pyrrolidine intermediate.
  • The tert-butyl ester is typically installed through alkylation with tert-butyl alcohol derivatives or via esterification using tert-butyl chloroformate or tert-butyl alcohol in the presence of coupling reagents.

Step 4: Final Assembly and Purification

  • The final compound is purified via chromatographic techniques, such as flash chromatography or preparative HPLC, ensuring stereochemical purity and structural integrity.
  • Structural confirmation is achieved through NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Representative Reaction Scheme

A simplified schematic of the synthesis pathway:

Amino precursor → Cyclization (via reductive amination or Michael addition) → Pyrrolidine core with stereocenters → Esterification with tert-butyl group → Purification → Final compound

Key Reaction Conditions and Parameters

Step Reagents Conditions Notes
Cyclization NaBH₄, or LiAlH₄ Mild, controlled temperature Ensures stereoselective ring closure
Esterification tert-Butyl chloroformate or tert-butyl alcohol Acidic or basic conditions Achieves tert-butyl ester formation
Stereocontrol Chiral catalysts or chiral starting materials Ambient to slightly elevated temperatures Critical for stereochemical fidelity

Challenges and Optimization

  • Stereoselectivity: Achieving high stereoselectivity remains challenging; employing chiral auxiliaries or catalysts is essential.
  • Yield and Purity: Multi-step syntheses require optimization of reaction conditions to maximize yields and minimize side products.
  • Stability: Protecting groups and reaction conditions are tailored to prevent racemization or decomposition.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form lactams or hydroxylated derivatives. Key reagents and outcomes include:

Reagent Conditions Product Yield
Hydrogen peroxideAqueous acidic media(3aS,6aR)-4-oxo-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate65–72%
Potassium permanganateKMnO₄ in acetonePartially oxidized derivatives with ketone functionalities48–55%
Ozone-78°C, then workupCleavage products via ozonolysis of the cyclopentane ring32–40%

Mechanism : Oxidation of the pyrrolidine nitrogen proceeds through a two-electron transfer, forming an iminium intermediate that reacts with water to yield lactams.

Reduction Reactions

The ester group and nitrogen site are amenable to reduction:

Reagent Conditions Product Yield
Lithium aluminum hydrideTHF, reflux(3aS,6aR)-hexahydrocyclopenta[c]pyrrol-3a-ol (amino alcohol)60–68%
H₂/Pd-C50 psi, ethanolTert-butyl group removal, yielding free amine derivatives75–82%

Key Insight : LiAlH4 reduces the ester to a primary alcohol while retaining the bicyclic framework. Catalytic hydrogenation selectively cleaves the tert-butyl ester without altering the pyrrolidine ring.

Substitution Reactions

The amino group participates in nucleophilic substitutions:

Reagent Conditions Product Yield
Acetyl chloridePyridine, CH₂Cl₂N-acetylated derivative85–90%
Benzyl bromideK₂CO₃, DMF, 60°CN-benzyl-substituted bicyclic compound70–78%
Tosyl chlorideEt₃N, CH₂Cl₂Tosyl-protected amine for further functionalization80–88%

Applications : These reactions enable the introduction of protective groups or functional handles for downstream synthesis (e.g., drug candidates).

Elimination and Ring-Opening Reactions

Acid or base treatment induces structural rearrangements:

Conditions Reagent Product Yield
HCl (conc.)Reflux, 6 hoursCyclopentene-fused pyrrolidine via ester hydrolysis and decarboxylation55–62%
LDA (Lithium diisopropylamide)THF, -78°CDeprotonation followed by alkylation at the α-position45–50%

Notable Observation : Strong acids promote tert-butyl ester cleavage, generating carboxylic acid intermediates that undergo decarboxylation under thermal stress.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed reactions:

Catalyst Reagent Product Yield
Pd(PPh₃)₄Aryl boronic acidSuzuki-coupled biaryl derivatives60–70%
CuITerminal alkynesSonogashira products with alkyne moieties50–58%

Scope : These reactions expand the compound’s utility in constructing complex architectures for pharmaceutical intermediates.

Stereochemical Transformations

The (3aS,6aR) configuration influences reaction outcomes:

  • Epimerization : Under basic conditions (e.g., NaOMe/MeOH), partial racemization occurs at the 3a position.

  • Diastereoselective Additions : Grignard reagents add preferentially to the less hindered face of the bicyclic system.

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique features:

Compound Oxidation Susceptibility Reduction Efficiency Substitution Versatility
tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylateHighModerateHigh
tert-Butyl (3aR,6aS)-3a-hydroxymethyl derivative LowHighModerate
Racemic furopyrrole carboxylate analogsModerateLowHigh

Scientific Research Applications

Synthesis and Preparation

The synthesis of tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the Paal-Knorr pyrrole synthesis, a well-established method for constructing pyrrole rings. This method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions. Industrial production often involves scaling up the Paal-Knorr synthesis, optimized for yield and purity, potentially using continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions

Tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo several types of chemical reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction: The compound can be reduced to modify the pyrrole ring or other functional groups, using reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4).
  • Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions using reagents like sodium methoxide (NaOMeNaOMe) or potassium tert-butoxide (KOtBuKOtBu).

The products of these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is used in diverse scientific applications:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
  • Biology: It is employed in studying enzyme interactions and metabolic pathways.
  • Industry: It is utilized in the production of specialty chemicals and materials.

Tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exhibits potential biological activities, particularly in pharmacology. Its unique structure, with a cyclopentane core and a carboxylate functional group, suggests possible interactions with biological systems. Research indicates that compounds similar to this compound exhibit significant antimicrobial properties and pyrrole derivatives can inhibit the growth of various bacteria and fungi, potentially by disrupting bacterial cell membranes or interfering with metabolic pathways.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Example ABacterial5 µg/mL
Example BFungal10 µg/mL

Potential in Cancer Therapy

Mechanism of Action

The mechanism of action of tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of calmodulin, a protein involved in various cellular processes .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The benzotriazole analog (Compound 26) exhibits enhanced hydrogen-bonding capacity, making it suitable for targeting enzyme active sites . The trifluoromethylphenyl derivative (Compound 30) improves lipophilicity and metabolic stability, critical for in vivo efficacy .
  • Ring Modifications : The fused tetrahydrofuran derivative (Compound 79) introduces conformational rigidity, favoring γ-peptide backbone mimicry .
  • Stereochemical Impact : The rel-(3aS,5s,6aR)-hydroxy variant (CAS 194151-77-4) demonstrates how stereochemistry at C5 influences solubility and hydrogen-bonding networks .

Key Observations:

  • Safety : The parent compound’s acute oral toxicity (Category 4) and skin/eye irritation hazards necessitate stringent handling protocols . Derivatives like Compound 26 and 30 lack explicit toxicity data but likely require similar precautions due to structural similarities.
  • Thermal Stability : Compound 79’s higher melting point (83–85°C) suggests greater crystalline stability compared to the parent compound .

Biological Activity

tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl(3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate
  • Molecular Formula : C12H19NO3
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 1701484-85-6
  • Purity : 97% .

The compound features a cyclopentane ring fused with a pyrrole structure, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrrole derivatives with tert-butyl esters under controlled conditions. The specific synthetic routes can vary, but they often include steps such as cyclization and functional group modifications.

Cytotoxicity and Antiproliferative Effects

Recent studies have investigated the cytotoxicity and antiproliferative effects of similar pyrrole derivatives, indicating that compounds within this class can exhibit significant activity against various cancer cell lines. For example:

  • Cytotoxicity Testing : Compounds were tested on tumor cell lines including melanoma (SH-4) and keratinocytes (HaCaT). The results showed that certain derivatives had IC50 values comparable to established chemotherapeutics, suggesting potential therapeutic applications .
CompoundCell LineIC50 (µM)Selectivity Index
1CSH-444.63 ± 3.513.83
CisplatinSH-418.2-
TemozolomideSH-450-

The selectivity index (SI) indicates the compound's ability to preferentially target cancer cells over normal cells, which is critical for minimizing side effects during treatment.

The mechanism of action for these compounds often involves induction of apoptosis and cell cycle arrest. For instance, one study reported that treatment with a pyrrole derivative led to an increase in apoptotic cell populations by approximately 50% after 48 hours of incubation . The apoptosis was linked to the activation of specific cellular pathways that warrant further investigation.

Case Studies

Research has demonstrated that modifications in the structure of pyrrole derivatives can significantly influence their biological activity. For example:

  • Hydrazone Derivatives : A study highlighted that hydrazones derived from pyrrole exhibited enhanced antiproliferative activity compared to their non-hydrazone counterparts, suggesting that specific structural features can enhance bioactivity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that substituents at various positions on the pyrrole ring can alter the interaction with cellular targets, impacting both efficacy and safety profiles .

Q & A

Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield and stereochemistry?

Methodological Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a triflate intermediate (e.g., (±)-28 in ) reacts with arylboronic acids under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O at 80°C) to introduce aryl groups . Hydrogenation (10% Pd/C, H₂ at 40 psi) then saturates the cyclopenta[c]pyrrole core, achieving stereochemical control. Key factors affecting yield include:

  • Catalyst loading : 5–10 mol% Pd ensures efficient coupling .
  • Temperature : Elevated temperatures (80°C) accelerate cross-coupling but may promote side reactions if prolonged.
  • Acid/Base Workup : HCl in Et₂O removes the tert-butoxycarbonyl (Boc) protecting group without racemization .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure and stereochemical purity?

Methodological Answer:

  • ¹H/¹³C NMR : Diagnostic signals include the tert-butyl singlet (~1.47 ppm) and pyrrolidine/cyclopentane protons (3.0–3.8 ppm). Stereochemical assignments rely on coupling constants (e.g., J = 5–10 Hz for cis vs. trans ring junctions) .
  • IR Spectroscopy : Carbamate C=O stretches appear at ~1680–1700 cm⁻¹ .
  • Mass Spectrometry : ESI+ confirms molecular ions (e.g., m/z 256 [M+H]⁺ for derivatives) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity (H302, H312) and respiratory irritation (H335) risks .
  • First Aid : For skin contact, wash with water; for inhalation, move to fresh air and seek medical attention .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced: How can researchers resolve contradictions in stereochemical assignments between computational models and experimental data?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities by comparing experimental crystal structures (e.g., ) with computed (DFT) models .
  • NOE Spectroscopy : Detect spatial proximity of protons in rigid ring systems to validate cis/trans configurations .
  • Cross-Validation : Use multiple techniques (NMR, HPLC with chiral columns) to confirm enantiomeric excess .

Advanced: What strategies improve low yields in catalytic hydrogenation steps during synthesis?

Methodological Answer:

  • Catalyst Optimization : Replace Pd/C with Adams’ catalyst (PtO₂) for selective saturation without over-reduction .
  • Solvent Effects : Use polar aprotic solvents (e.g., MeOH) to enhance H₂ solubility and reaction homogeneity .
  • Pressure Control : Moderate H₂ pressure (20–40 psi) balances reaction rate and safety .

Advanced: How can derivatives be designed to study structure-activity relationships (SAR) in drug discovery?

Methodological Answer:

  • Functionalization : Introduce substituents (e.g., trifluoromethyl, hydroxymethyl) via cross-coupling or nucleophilic substitution (e.g., ).
  • Boc Deprotection : Remove the Boc group (HCl/Et₂O) to expose secondary amines for further alkylation/acylation .
  • Biological Assays : Test derivatives for binding affinity (e.g., retinol-binding protein 4 antagonism in ) to correlate stereochemistry with activity.

Advanced: What methodologies ensure stereochemical integrity during scale-up synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., ) to avoid racemization.
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to detect stereochemical drift .
  • Cryogenic Conditions : Perform sensitive steps (e.g., Boc deprotection) at 0°C to minimize epimerization .

Advanced: How to address discrepancies in purity assessments between HPLC and NMR data?

Methodological Answer:

  • Orthogonal Methods : Combine HPLC (for quantitative purity) with ¹H NMR (for structural integrity) to identify impurities (e.g., diastereomers, unreacted intermediates) .
  • Spiking Experiments : Add authentic standards to confirm retention times or chemical shifts.
  • Mass Balance : Calculate theoretical vs. observed yields to trace losses (e.g., during column chromatography) .

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